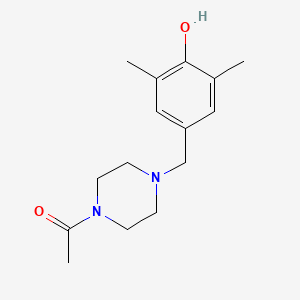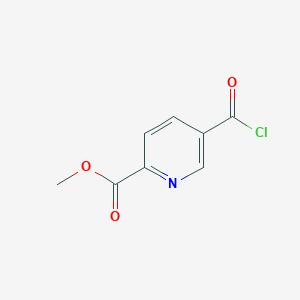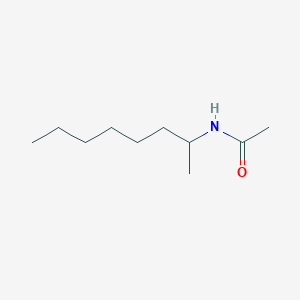![molecular formula C5H4BrN3O3 B8325664 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8325664.png)
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that contains a triazine ring substituted with an acetyl group and a bromine atom. Compounds of this nature are often of interest in various fields of chemistry and pharmacology due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione typically involves the bromination of 2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting or modulating their activity. The bromine atom and acetyl group can play crucial roles in binding interactions and the overall pharmacokinetic profile of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-acetyl-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the bromine substitution.
6-bromo-1,2,4-triazine-3,5(2H,4H)-dione: Lacks the acetyl group.
2-acetyl-6-chloro-1,2,4-triazine-3,5(2H,4H)-dione: Substituted with chlorine instead of bromine.
Uniqueness
2-acetyl-6-bromo-2H-[1,2,4]triazine-3,5-dione is unique due to the presence of both the acetyl and bromine substituents, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C5H4BrN3O3 |
|---|---|
Peso molecular |
234.01 g/mol |
Nombre IUPAC |
2-acetyl-6-bromo-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H4BrN3O3/c1-2(10)9-5(12)7-4(11)3(6)8-9/h1H3,(H,7,11,12) |
Clave InChI |
YWRVDAAKFPRDHP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=O)NC(=O)C(=N1)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[5-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-pentyl]-phosphonic acid diethyl ester](/img/structure/B8325654.png)


